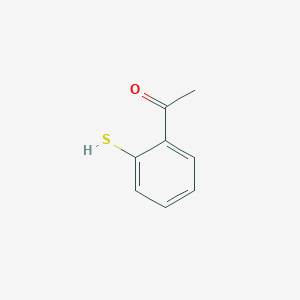![molecular formula C20H17N5O3 B2924068 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide CAS No. 900008-12-0](/img/structure/B2924068.png)
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide is a compound of significant interest in various fields of scientific research, including chemistry, biology, medicine, and industry
作用机制
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which have been studied for their inhibitory activity against various enzymes and receptors
Mode of Action
Pyrazolo[3,4-d]pyrimidines are known to interact with their targets by forming hydrogen bonds and hydrophobic interactions . The compound’s interaction with its targets may result in changes in the target’s function, leading to downstream effects.
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, including signal transduction pathways and metabolic pathways . The downstream effects of these pathway alterations can lead to changes in cellular function and behavior.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been shown to have cytotoxic activities against various cell lines . The compound may exert its effects by altering cellular functions and inducing apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide typically involves multi-step organic synthesis. One common approach starts with the synthesis of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization with the p-tolyl group and the phenoxyacetamide moiety. The reaction conditions often require precise temperature control, use of appropriate solvents, and purification steps such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis protocols. The processes would need to be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better reaction control and reproducibility, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Reduction: : The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, which can alter functional groups.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon (for hydrogenation reactions), acidic or basic catalysts (for facilitating certain substitutions).
Major Products
Depending on the type of reaction, the major products formed can vary. For example, oxidation reactions might produce ketones or carboxylic acids, while reduction reactions could yield alcohols or amines.
科学研究应用
Chemistry
In the field of chemistry, this compound is studied for its reactivity and potential as a building block for synthesizing more complex molecules. Researchers investigate its behavior under different chemical reactions to develop new synthetic methodologies.
Biology
In biology, N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide is explored for its bioactivity. It may exhibit properties such as enzyme inhibition, which can be valuable in studying metabolic pathways or developing biochemical assays.
Medicine
The compound holds potential in medicinal chemistry for drug discovery and development. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic agents against diseases like cancer or inflammatory conditions.
Industry
In industrial applications, this compound could be used as a precursor for synthesizing dyes, agrochemicals, or other functional materials. Its stability and reactivity make it suitable for large-scale production of these products.
相似化合物的比较
Unique Features
Compared to other compounds with similar structures, N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide has unique functional groups that confer distinct chemical and biological properties. Its pyrazolo[3,4-d]pyrimidine core differentiates it from simple pyrazole or pyrimidine derivatives, providing enhanced stability and reactivity.
List of Similar Compounds
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxyacetamide
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5(4H)-yl)-2-phenoxyacetamide
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-thienoxyacetamide
These compounds share similarities in their core structures but differ in their functional groups, leading to variations in their chemical behavior and applications.
属性
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-14-7-9-15(10-8-14)25-19-17(11-22-25)20(27)24(13-21-19)23-18(26)12-28-16-5-3-2-4-6-16/h2-11,13H,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAUOAGPQLMUJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,4-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2923988.png)
![2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B2923989.png)
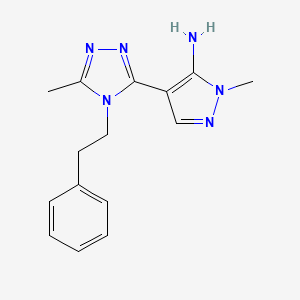
![4-(N,N-diisobutylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2923992.png)

![N~1~-[3-(dimethylamino)propyl]-N~1~-methyl-4-(trifluoromethyl)benzene-1,2-diamine](/img/structure/B2923994.png)
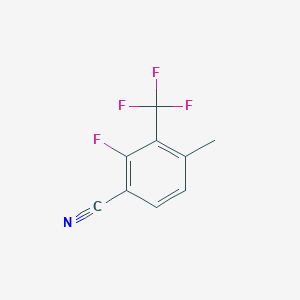
![2-Chloro-N-(2,2-difluoro-benzo[1,3]dioxol-5-yl)-acetamide](/img/structure/B2923998.png)
![2-phenyl-N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide](/img/structure/B2924001.png)
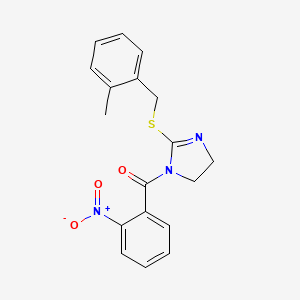
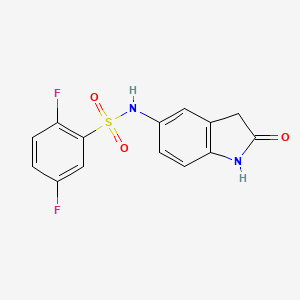
![N-(3-cyanothiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2924005.png)
![N-(4-fluorophenyl)-2-((8-methoxy-5-methyl-4-oxo-3-propyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2924006.png)
